![molecular formula C11H14F2N2O B2896970 4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine CAS No. 2199274-37-6](/img/structure/B2896970.png)
4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4-position with a methoxy group that is attached to a 3,3-difluorocyclobutyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For instance, the presence of the difluorocyclobutyl group might impart unique properties to the compound .Applications De Recherche Scientifique
Antifungal Applications
Pyrimidine derivatives have shown potential in antifungal applications. A study conducted by Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives and investigated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These compounds exhibited antifungal properties, suggesting their potential development into useful antifungal agents Jafar et al., 2017.
Antiviral and Anti-Inflammatory Applications
Research into pyrimidine derivatives has also highlighted their antiviral and anti-inflammatory properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition and had notable analgesic and anti-inflammatory activities, with some showing significant COX-2 selectivity Abu‐Hashem et al., 2020.
Anticancer Applications
The conformational shape of cyclopenta[d]pyrimidines, a class of compounds related to pyrimidines, has been studied for their potency as microtubule targeting agents and their antitumor activity. Xiang et al. (2020) designed and synthesized methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, demonstrating the influence of 3-D conformation on their biological activities, including antiproliferative effects against various cancer cell lines Xiang et al., 2020.
DNA Interactions
Understanding the interaction of pyrimidine derivatives with DNA is crucial for drug design. Ostrowski et al. (2003) synthesized and analyzed the conformational effects of a thymidine analogue on photochemistry, revealing insights into the mechanisms of DNA damage and repair, which are essential for developing novel therapeutic strategies Ostrowski et al., 2003.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7-3-10(15-8(2)14-7)16-6-9-4-11(12,13)5-9/h3,9H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAUFXFCDXKKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
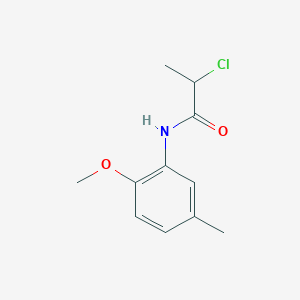
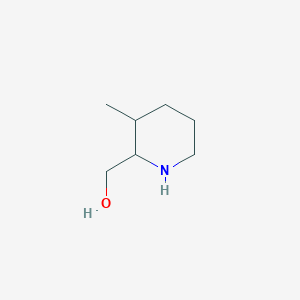

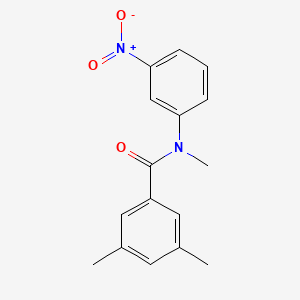

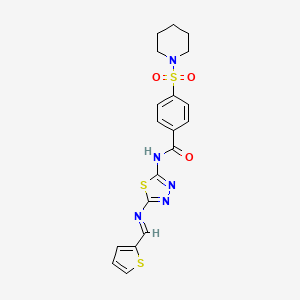
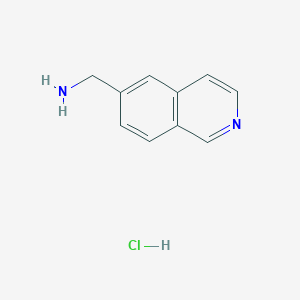
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)
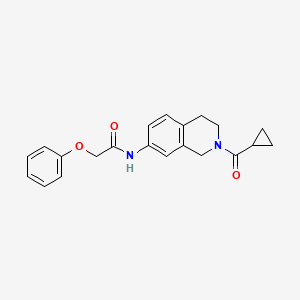
![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)
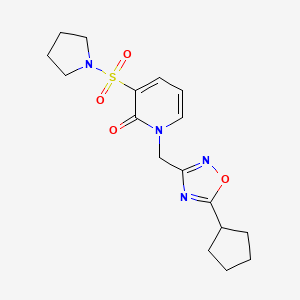
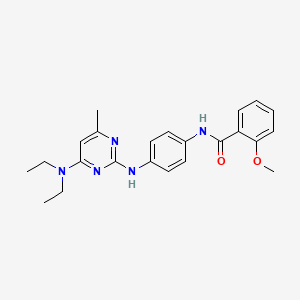
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896908.png)
![5-[(3,4-dimethylphenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2896909.png)
